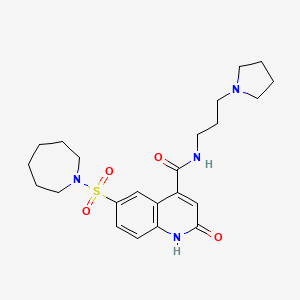

6-(azepan-1-ylsulfonyl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-quinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

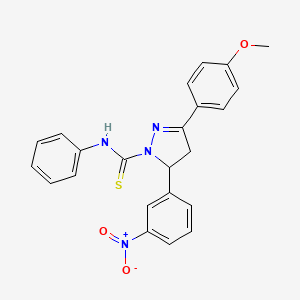

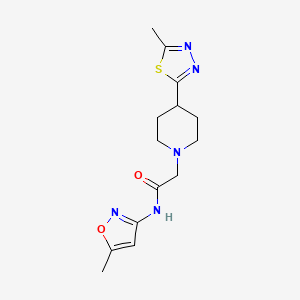

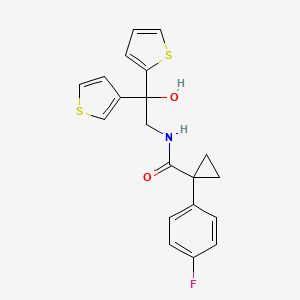

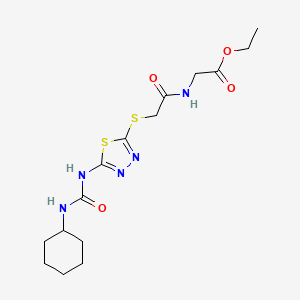

6-(azepan-1-ylsulfonyl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-quinoline-4-carboxamide is a complex organic compound with a quinoline core. Its chemical structure suggests the presence of a quinoline ring, a sulfonyl group, and amide functionality. The azepan-1-yl and pyrrolidin-1-yl substituents contribute to its overall pharmacological properties.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure consists of a quinoline ring fused with a pyrrolidine ring. The sulfonyl group is attached to the azepane nitrogen, contributing to its overall polarity and reactivity. Analyzing the stereochemistry and spatial arrangement of substituents is crucial for understanding its biological interactions.

Chemical Reactions Analysis

Predicting chemical reactions involving this compound would depend on its functional groups. Potential reactions may include hydrolysis, oxidation, or nucleophilic substitutions. Experimental data from relevant studies would provide insights into its reactivity.

Physical And Chemical Properties Analysis

- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

- Melting Point : Determine the melting point to assess its stability.

- pKa : Evaluate the acidity/basicity of functional groups.

- LogP (Partition Coefficient) : Assess its lipophilicity and potential for membrane permeability.

- UV-Vis Absorption : Study its absorption spectrum for analytical purposes.

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural analysis of quinoline derivatives, revealing their potential for creating new chemical entities with significant biological activities. For example, the study by Shishkina et al. (2018) on polymorphic modifications of a quinoline derivative exhibiting diuretic properties demonstrates the importance of understanding structural variations and their impacts on biological activity and solubility, which could be relevant for developing new drugs or research tools Shishkina et al., 2018.

Medicinal Chemistry and Drug Discovery

The molecule's structure suggests potential applications in medicinal chemistry, as evidenced by research into similar quinoline carboxamides. For instance, studies on 3-quinoline carboxamides have shown these compounds as potent inhibitors of ataxia telangiectasia mutated (ATM) kinase, highlighting their relevance in developing therapies for cancer and other diseases Degorce et al., 2016.

Antimicrobial Research

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research focusing on modifications at specific positions of the quinoline ring has led to the discovery of compounds with enhanced antibacterial potency, indicating the potential for the development of new antibiotics or antiseptic agents Fujita et al., 1998.

Heterocyclic Chemistry

The molecule falls within the domain of heterocyclic chemistry, where research aims to explore new synthetic routes and reactions for constructing complex heterocycles. Studies have investigated the cyclization of lithiated pyridine and quinoline carboxamides for synthesizing various heterocyclic compounds, demonstrating the versatility of quinoline derivatives in synthesizing bioactive molecules Clayden et al., 2005.

Safety And Hazards

Assess its toxicity, mutagenicity, and potential adverse effects. Safety data, including LD50 values and toxicological profiles, are crucial for drug development.

Future Directions

- Biological Studies : Investigate its interactions with cellular targets.

- Structure-Activity Relationship (SAR) : Explore analogs to optimize pharmacological properties.

- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

- Preclinical Trials : Evaluate efficacy and safety in animal models.

- Clinical Trials : If promising, proceed to human trials.

Please note that the above analysis is based on general knowledge, and specific details would require access to relevant scientific literature12. For a more in-depth understanding, consult peer-reviewed research articles and patents related to this compound.

properties

IUPAC Name |

6-(azepan-1-ylsulfonyl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O4S/c28-22-17-20(23(29)24-10-7-13-26-11-5-6-12-26)19-16-18(8-9-21(19)25-22)32(30,31)27-14-3-1-2-4-15-27/h8-9,16-17H,1-7,10-15H2,(H,24,29)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWDNVOUORZQGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)NCCCN4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(azepan-1-ylsulfonyl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-quinoline-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2713551.png)

![5-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2713555.png)

![2-ethyl-5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713556.png)

![[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2713557.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2713567.png)

![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)